Cas no 68342-62-1 ((E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile)

(E)-2-(4-Chlorophenylsulfonyl)-3-hydrazinylacrylonitrile is a versatile synthetic intermediate with applications in organic and medicinal chemistry. Its unique structure, featuring a chlorophenylsulfonyl group and a hydrazinylacrylonitrile moiety, makes it valuable for constructing heterocyclic compounds and functionalized derivatives. The compound exhibits reactivity suitable for nucleophilic substitution and cyclization reactions, enabling the synthesis of pharmacologically relevant scaffolds. Its stability under controlled conditions and well-defined reactivity profile enhance its utility in research and industrial settings. The presence of both electron-withdrawing and electron-donating groups allows for selective modifications, facilitating the development of novel bioactive molecules. This compound is particularly useful in the preparation of sulfonamide-based and hydrazine-containing analogs.
(E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile structure
68342-62-1 structure
Product name:(E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile
CAS No:68342-62-1
MF:C9H8ClN3O2S
MW:257.696719169617
MDL:MFCD00129446
CID:970182
PubChem ID:5073627

(E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile Chemical and Physical Properties

Names and Identifiers

    • (E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile
    • 2-(4-chlorophenyl)sulfonyl-3-hydrazinylprop-2-enenitrile
    • 68342-62-1
    • (2E)-2-(4-chlorobenzenesulfonyl)-3-hydrazinylprop-2-enenitrile
    • DTXSID30408050
    • MDL: MFCD00129446
    • Inchi: InChI=1S/C9H8ClN3O2S/c10-7-1-3-8(4-2-7)16(14,15)9(5-11)6-13-12/h1-4,6,13H,12H2/b9-6+
    • InChI Key: WHBWKRCZOFCUPG-RMKNXTFCSA-N
    • SMILES: C1=C(C=CC(=C1)S(=O)(=O)/C(=C/NN)/C#N)Cl

Computed Properties

  • Exact Mass: 257.0025754g/mol
  • Monoisotopic Mass: 257.0025754g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 410
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • XLogP3: 1.1
  • Topological Polar Surface Area: 104Ų

(E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
MS-10988-50MG
(2E)-2-(4-chlorobenzenesulfonyl)-3-hydrazinylprop-2-enenitrile
68342-62-1 >90%
50mg
£102.00 2025-02-08
abcr
AB161291-1 g
2-((4-Chlorophenyl)sulfonyl)-3-hydrazinoprop-2-enenitrile
68342-62-1
1 g
€211.30 2023-07-20
abcr
AB161291-5g
2-((4-Chlorophenyl)sulfonyl)-3-hydrazinoprop-2-enenitrile; .
68342-62-1
5g
€377.50 2025-02-20
abcr
AB161291-1g
2-((4-Chlorophenyl)sulfonyl)-3-hydrazinoprop-2-enenitrile; .
68342-62-1
1g
€211.20 2025-02-20
abcr
AB161291-2g
2-((4-Chlorophenyl)sulfonyl)-3-hydrazinoprop-2-enenitrile; .
68342-62-1
2g
€272.50 2025-02-20
Key Organics Ltd
MS-10988-20MG
(2E)-2-(4-chlorobenzenesulfonyl)-3-hydrazinylprop-2-enenitrile
68342-62-1 >90%
20mg
£76.00 2023-04-18
abcr
AB161291-2 g
2-((4-Chlorophenyl)sulfonyl)-3-hydrazinoprop-2-enenitrile
68342-62-1
2 g
€272.50 2023-07-20
Key Organics Ltd
MS-10988-1MG
(2E)-2-(4-chlorobenzenesulfonyl)-3-hydrazinylprop-2-enenitrile
68342-62-1 >90%
1mg
£37.00 2025-02-08
Fluorochem
034622-2g
2-((4-Chlorophenyl)sulfonyl)-3-hydrazinoprop-2-enenitrile
68342-62-1 95%
2g
£195.00 2022-03-01
abcr
AB161291-5 g
2-((4-Chlorophenyl)sulfonyl)-3-hydrazinoprop-2-enenitrile
68342-62-1
5 g
€377.50 2023-07-20

(E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile Related Literature

Additional information on (E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile

(E)-2-(4-Chlorophenylsulfonyl)-3-hydrazinylacrylonitrile: A Comprehensive Overview

(E)-2-(4-Chlorophenylsulfonyl)-3-hydrazinylacrylonitrile, also known by its CAS Registry Number 68342-62-1, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of acrylonitriles, which are widely used in polymer synthesis and as intermediates in organic chemistry. The presence of the hydrazine group and the sulfonyl group introduces unique reactivity and functional properties, making it a subject of interest in both academic and industrial research.

The structure of (E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile is characterized by an acrylonitrile backbone with a sulfonyl group attached to a 4-chlorophenyl ring at the 2-position and a hydrazine moiety at the 3-position. The (E) configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound's physical properties and reactivity. This configuration is crucial for understanding its behavior in various chemical reactions and its potential applications.

Recent studies have highlighted the importance of CAS No. 68342-62-1 in the development of advanced materials. For instance, researchers have explored its role as a precursor in the synthesis of novel polymers with improved thermal stability and mechanical properties. The sulfonyl group contributes to enhanced stability, while the hydrazine moiety provides reactive sites for cross-linking and functionalization. These properties make it a valuable building block in materials science.

In the pharmaceutical industry, (E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile has shown promise as an intermediate in drug discovery. Its ability to undergo various transformations, such as nucleophilic addition and cyclization reactions, makes it versatile in creating bioactive molecules. Recent advancements in medicinal chemistry have leveraged its unique reactivity to design compounds with potential anti-cancer and anti-inflammatory activities.

The synthesis of this compound involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the sulfonyl group through sulfonation reactions and the introduction of the hydrazine moiety via nucleophilic substitution. Researchers have optimized these steps to achieve high yields and purity, ensuring its reliability as a starting material for further studies.

From an environmental perspective, understanding the fate and transport of CAS No. 68342-62-1 is essential for assessing its potential impact on ecosystems. Studies have shown that it undergoes degradation under specific environmental conditions, such as UV light exposure or microbial activity, which reduces its persistence in natural systems. This information is critical for developing sustainable practices in chemical manufacturing.

In conclusion, (E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile (CAS No. 68342-62-1) is a versatile compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and functional groups make it a valuable tool in both academic research and industrial development. As new research continues to uncover its potential, this compound is poised to play an increasingly important role in advancing science and technology.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:68342-62-1)(E)-2-(4-chlorophenylsulfonyl)-3-hydrazinylacrylonitrile
A1171472
Purity:99%
Quantity:10g
Price ($):536.0